molecular formula C9H7N3O B14024147 4-Methoxy-1H-indazole-6-carbonitrile

4-Methoxy-1H-indazole-6-carbonitrile

Cat. No.: B14024147
M. Wt: 173.17 g/mol
InChI Key: WJBUSLBQPYBSHZ-UHFFFAOYSA-N
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Description

4-Methoxy-1H-indazole-6-carbonitrile is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1H-indazole-6-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-methoxybenzonitrile with hydrazine hydrate in the presence of a catalyst can lead to the formation of this compound. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1H-indazole-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methoxy and carbonitrile groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

4-Methoxy-1H-indazole-6-carbonitrile has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-1H-indazole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The methoxy and carbonitrile groups can influence the compound’s binding affinity and selectivity towards these targets. The exact mechanism may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-Methoxy-1H-indazole-6-carbonitrile can be compared with other indazole derivatives, such as:

    1H-indazole-3-carbonitrile: Lacks the methoxy group, which may affect its biological activity.

    4-Chloro-1H-indazole-6-carbonitrile: Contains a chloro group instead of a methoxy group, leading to different chemical properties.

    4-Methoxy-1H-indazole-3-carbonitrile: The position of the carbonitrile group is different, which can influence its reactivity and applications.

The uniqueness of this compound lies in its specific functional groups and their positions, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

4-methoxy-1H-indazole-6-carbonitrile

InChI

InChI=1S/C9H7N3O/c1-13-9-3-6(4-10)2-8-7(9)5-11-12-8/h2-3,5H,1H3,(H,11,12)

InChI Key

WJBUSLBQPYBSHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C=NN2)C#N

Origin of Product

United States

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